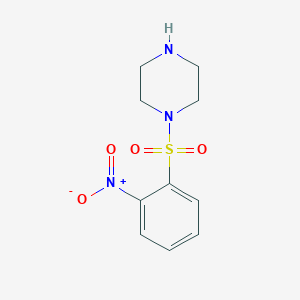

1-((2-Nitrophenyl)sulfonyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCUQKKNQBCTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353612 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301331-16-8 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-((2-Nitrophenyl)sulfonyl)piperazine basic properties

An In-depth Technical Guide to the Core Basic Properties of 1-((2-Nitrophenyl)sulfonyl)piperazine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Nosyl-Piperazine Scaffold

In the landscape of modern medicinal chemistry and synthetic route design, the strategic selection of building blocks is paramount. This compound, a molecule uniting the versatile piperazine heterocycle with the ortho-nitrobenzenesulfonyl (nosyl) group, represents a key intermediate with significant utility. The piperazine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its ability to modulate physicochemical properties and engage with biological targets.[1][2] The nosyl group, in turn, serves not only as a robust protecting group for the piperazine nitrogen but also as a handle for further chemical diversification. This guide provides an in-depth exploration of the fundamental properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and analytical characterization, grounded in the principles of chemical causality and supported by authoritative references.

Molecular Identity and Physicochemical Characteristics

Chemical Structure and Identification

This compound is structurally defined by a piperazine ring where one of the secondary amine nitrogens is functionalized with a 2-nitrobenzenesulfonyl group. This arrangement significantly influences the molecule's electronic properties and steric profile.

References

1-((2-Nitrophenyl)sulfonyl)piperazine CAS number 301331-16-8

An In-Depth Technical Guide to 1-((2-Nitrophenyl)sulfonyl)piperazine (CAS: 301331-16-8) for Advanced Research Applications

Introduction and Strategic Overview

This compound, registered under CAS number 301331-16-8, is a specialized organic compound that stands at the intersection of foundational chemical synthesis and advanced drug discovery. This molecule incorporates two key pharmacophores: the piperazine ring, a ubiquitous scaffold in medicinal chemistry, and the 2-nitrophenylsulfonyl group, which imparts specific electronic and steric properties. The piperazine moiety is a six-membered heterocycle renowned for its ability to improve the pharmacokinetic profiles of drug candidates and is found in numerous FDA-approved medications for conditions ranging from psychiatric disorders to infectious diseases.[1][2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive analysis of the compound's properties, synthesis, analytical validation, and applications. The documented biological activities of this compound, including its role as an acetylcholine receptor antagonist and a building block for novel antitubercular agents, underscore its significance as a valuable tool for scientific exploration.[3][4][5] This document will elucidate the causality behind its synthetic pathways, its functional roles in biological systems, and the methodologies required for its precise characterization.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting. These parameters dictate solubility, reactivity, and appropriate handling and storage conditions. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 301331-16-8 | [6] |

| Molecular Formula | C₁₀H₁₃N₃O₄S | |

| Molecular Weight | 271.29 g/mol | |

| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2--INVALID-LINK--[O-] | |

| Flash Point | 146 °C | |

| Appearance | Off-white to yellow solid (typical) | [3] |

| Purity | Typically ≥95% for research-grade material | [5] |

Synthesis and Manufacturing: A Protocol-Driven Approach

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between piperazine and 2-nitrobenzenesulfonyl chloride. This reaction is a cornerstone of sulfonamide synthesis and is widely employed in medicinal chemistry.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for sulfonamide formation.[3][7]

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.

-

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the reaction mixture and stir.

-

Causality: The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperazine starting material.

-

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred piperazine solution, typically at 0 °C to control the initial exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up and Isolation:

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification and Validation: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.[3] The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

Applications in Drug Discovery and Chemical Biology

The utility of this compound in a research context stems from its intrinsic biological activity and its function as a versatile chemical intermediate.

Acetylcholine Receptor Antagonism

The compound has been identified as a novel acetylcholine receptor antagonist.[5] This activity makes it a valuable tool for neuropharmacological research, enabling the study of cholinergic pathways and their role in various physiological and pathological processes. Its potential to modulate neuronal signaling could be a starting point for developing therapies for neurological disorders.

Anticancer and Cytotoxic Potential

Reports indicate that this compound exhibits cytotoxic effects against certain types of cancer cells.[5] This finding positions the molecule as a lead structure for the development of new anticancer agents. The nitroaromatic sulfonamide moiety is a known pharmacophore that can be further optimized to enhance potency and selectivity against specific cancer targets.

Scaffold for Antitubercular Agents

One of the most significant applications is its use as a building block for more complex molecules with potent biological activity. A study detailed the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which demonstrated excellent activity against the Mycobacterium tuberculosis H37Rv strain with low cytotoxicity.[3][4] In this context, the this compound core serves as a foundational scaffold, which is further elaborated to create potent drug candidates.[3]

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stability of a research compound is paramount. Chromatographic and spectroscopic techniques are essential for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of piperazine derivatives.[8] While the basic piperazine ring lacks a strong UV chromophore, often necessitating derivatization for sensitive detection, the subject molecule contains a nitrophenyl group, which is strongly UV-active, simplifying analysis.[8][9]

Exemplary HPLC-UV Protocol:

-

Instrumentation: Standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase column, such as a C18 (250 x 4.6 mm, 5 µm), is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. A typical mobile phase could be a mixture of acetonitrile and water.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: Maintained at ambient or a controlled temperature (e.g., 35°C) for reproducibility.[10]

-

Detection Wavelength: The nitrophenyl group allows for strong detection, with wavelengths around 340 nm being effective for similar derivatized compounds.[10]

-

Injection Volume: 10-20 µL.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be performed using a calibration curve generated from standards of known concentrations.

Safety, Handling, and Storage

This compound is intended strictly for research purposes and is not for personal or veterinary use. As with all laboratory chemicals, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS 301331-16-8) is more than a simple chemical reagent; it is a strategically important molecule with demonstrated biological activities and significant potential as a scaffold in medicinal chemistry. Its roles as an acetylcholine receptor antagonist, a potential cytotoxic agent, and a key intermediate in the synthesis of potent antitubercular compounds highlight its versatility. The well-defined synthetic routes and straightforward analytical methodologies further enhance its value to the scientific community. For researchers in neuropharmacology, oncology, and infectious disease, this compound represents a valuable tool for both fundamental biological inquiry and the development of next-generation therapeutic agents.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS: 301331-16-8 | CymitQuimica [cymitquimica.com]

- 6. CAS 301331-16-8 | 8H69-1-57 | MDL MFCD00227564 | 1-[(2-Nitrophenyl)sulfonyl]piperazine | SynQuest Laboratories [synquestlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Mechanism of Action of 1-((2-Nitrophenyl)sulfonyl)piperazine

This guide provides a detailed exploration of the molecular mechanism of action of 1-((2-Nitrophenyl)sulfonyl)piperazine (1-NPSP), a compound of significant interest in contemporary pharmacological research. We will delve into its primary biological targets, the downstream signaling consequences of its interactions, and the experimental methodologies crucial for elucidating and validating these activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's therapeutic potential and research applications.

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities.[1][2] The addition of a sulfonyl group and a nitrophenyl moiety, as seen in this compound, confers specific physicochemical properties that significantly influence its interaction with biological targets.[3][4] This structural combination has been explored for various applications, including the development of antimicrobial, antifungal, and anticancer agents.[1][4] Understanding the precise mechanism of action of specific derivatives like 1-NPSP is critical for harnessing their full therapeutic potential and for the rational design of next-generation pharmaceuticals.

Primary Mechanism of Action: Acetylcholine Receptor Antagonism

The core mechanism of action of this compound has been identified as the antagonism of acetylcholine receptors. This interaction is central to its pharmacological effects and distinguishes it from the parent piperazine molecule, which is primarily known as a GABA receptor agonist in nematodes.[5][6]

Molecular Interaction with Acetylcholine Receptors

1-NPSP acts as an antagonist, meaning it binds to acetylcholine receptors but does not activate them. Instead, it blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh). This prevents the conformational changes in the receptor that are necessary for ion channel opening and subsequent signal transduction. The nitrophenyl and sulfonyl groups of 1-NPSP are crucial for its binding affinity and specificity to the receptor.

The proposed interaction can be visualized as a competitive binding process where 1-NPSP occupies the ACh binding site, thereby inhibiting neuronal signaling.

References

- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine | 946157-09-1 [smolecule.com]

- 4. Buy 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine (EVT-6201615) [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]

An In-depth Technical Guide on the Biological Activity of 1-((2-Nitrophenyl)sulfonyl)piperazine and Its Derivatives

Abstract

The confluence of the piperazine moiety, a cornerstone in medicinal chemistry, with the reactive 2-nitrobenzenesulfonyl group presents a scaffold of significant interest for drug discovery.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into 1-((2-nitrophenyl)sulfonyl)piperazine and its derivatives. While research on the parent compound is nascent, this guide will draw upon closely related analogues to elucidate the therapeutic potential of this chemical class, with a particular focus on its promising antitubercular and anticancer activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to enable researchers to further explore this promising area.

Introduction: The Scientific Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, present in over 300 clinically approved drugs, owing to its versatile physicochemical properties and ability to modulate biological activity.[1][3] When coupled with a nitrobenzenesulfonamide moiety, the resulting structure offers a unique combination of features. The sulfonamide group can enhance lipophilicity, potentially improving cell permeability and anti-tuberculosis (TB) activity.[1] Furthermore, the electron-withdrawing nature of the nitro group on the phenyl ring can significantly influence the compound's biological activity.[1] This guide will delve into the synthesis of these hybrid molecules and explore their significant biological potential.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the reaction of a substituted piperazine with 2-nitrobenzenesulfonyl chloride. A representative synthesis of a more complex derivative, 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, is detailed below, which can be adapted for the synthesis of the core compound by starting with piperazine itself.

General Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, often starting from the preparation of the desired substituted piperazine, followed by the crucial sulfonylation step.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

This protocol is adapted from a published procedure for the synthesis of a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.[1]

Materials:

-

1-Benzhydrylpiperazine

-

2-Nitrobenzene sulfonyl chloride

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Dissolve 1-benzhydrylpiperazine (1.0 equivalent) in dichloromethane (10.0 mL).

-

Add DIPEA (5.0 equivalents) to the solution.

-

To this stirred solution, add 2-nitrobenzene sulfonyl chloride (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane (e.g., 20–40% v/v) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine as an off-white solid.[1]

Characterization Data

The structure of the synthesized compound can be confirmed by various analytical techniques. Representative data for 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is provided below.[1]

| Parameter | Value |

| Appearance | Off-white solid |

| Melting Point | 132–136 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.36 (4H, brs, 2 × piperazine–CH₂), 3.19 (4H, brs, 2 × piperazine–CH₂), 4.33 (1H, s, CH), 7.16 (2H, t, J = 7.2, 2 × Ar–H), 7.26 (4H, t, J = 7.4, 4 × Ar–H), 7.37 (4H, d, J = 7.3, 4 × Ar–H), 7.84–7.99 (4H, m, 4 × Ar–H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 45.89, 50.48, 74.06, 124.09, 126.92, 127.46, 128.52, 130.42, 132.18, 134.84, 142.16, 147.97 |

| Mass Spec. (ESI+) | m/z: 437.9 [M + H]⁺ |

Biological Activities and Therapeutic Potential

While specific data on the core molecule is limited, derivatives of this compound have demonstrated significant biological activities, particularly in the realms of antitubercular and anticancer research.

Antitubercular Activity

A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids have been evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1]

Key Findings:

-

Several derivatives exhibited potent antitubercular activity.[1]

-

The 2,4-dinitrobenzenesulfonamide derivatives were generally more potent than the corresponding 2- or 4-nitro derivatives, highlighting the importance of the substitution pattern on the phenyl ring.[1]

-

One of the most active compounds, a 2,4-dinitro derivative with a piperidine-3-carboxylic acid linker, displayed a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL, which is superior to the standard drug ethambutol (MIC = 1.56 µg/mL) and comparable to rifampicin (MIC = 0.1 µg/mL).[1]

Quantitative Data Summary (Selected Compounds): [1]

| Compound ID | Substituents | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 7b | 2-nitro | >25 |

| 7c | 4-nitro | >25 |

| 7a | 2,4-dinitro | 1.56 |

| 7s | 2,4-dinitro, piperidine-3-carboxylic acid linker | 0.78 |

| Isoniazid | Standard Drug | 0.05 |

| Rifampicin | Standard Drug | 0.1 |

| Ethambutol | Standard Drug | 1.56 |

Anticancer Activity

The piperazine and sulfonamide moieties are independently recognized for their presence in numerous anticancer agents.[4][5][6] Derivatives combining these two scaffolds have shown potential as anticancer agents through various mechanisms. While direct anticancer data for this compound is not available, related structures have been investigated. For instance, certain piperazine derivatives have been shown to exhibit cytotoxic activity and induce apoptosis in cancer cells.[4]

Other Potential Activities

The versatile nature of the piperazine scaffold suggests that this compound derivatives could be explored for a range of other biological activities, including:

-

Antimicrobial and Antifungal Activity: Piperazine derivatives are known to possess broad-spectrum antimicrobial and antifungal properties.[7]

-

Central Nervous System (CNS) Activity: Many piperazine-containing drugs exhibit CNS activity, acting as antipsychotic, antidepressant, and anxiolytic agents.[2][3]

Mechanism of Action: Unraveling the Molecular Pathways

The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from the known mechanisms of its constituent moieties and related compounds.

Proposed Mechanism in Tuberculosis

For the more potent dinitrobenzenesulfonamide derivatives, a plausible mechanism involves the generation of oxidative stress.[1]

Caption: Proposed mechanism of action for dinitrobenzenesulfonamide derivatives against M. tuberculosis.[1]

It is hypothesized that the nitro group can be reduced, leading to the formation of a nitroso intermediate.[1] This process can generate reactive oxygen species (ROS) and sulfur dioxide (SO₂), inducing oxidative stress within the mycobacterium.[1] Additionally, the intermediate may cause suicide inhibition of essential enzymes.[1]

General Pharmacological Principles

-

Piperazine Moiety: In other contexts, such as anthelminthic drugs, piperazine acts as a GABA receptor agonist, causing flaccid paralysis of the parasite.[8] In the CNS, piperazine derivatives often interact with monoamine pathways.[2]

-

Sulfonamide Moiety: The sulfonamide group is a well-known pharmacophore, most famously acting as a competitive inhibitor of dihydropteroate synthase in bacteria, thus inhibiting folate synthesis.

Methodologies for Biological Evaluation

To facilitate further research into this promising class of compounds, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10][11][12]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[9]

Detailed Protocol:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Dispense the antimicrobial dilutions into the wells of the 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

Visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[4][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

Detailed Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on its derivatives, particularly in the context of antitubercular activity, underscore the potential of this chemical class. Future research should focus on the synthesis and biological evaluation of the core this compound molecule to establish its intrinsic activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds against various therapeutic targets. Elucidation of the precise mechanism of action will be crucial for the rational design of next-generation drugs based on this versatile scaffold.

References

- 1. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Buy 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine (EVT-6201615) [evitachem.com]

- 6. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijbpas.com [ijbpas.com]

- 8. mdpi.com [mdpi.com]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. benchchem.com [benchchem.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. atcc.org [atcc.org]

A Technical Guide to the Acetylcholine Receptor Antagonist Activity of 1-((2-Nitrophenyl)sulfonyl)piperazine

Abstract

The cholinergic system, modulated by acetylcholine (ACh), is a cornerstone of neural signaling, influencing processes from muscle contraction to cognition. Its receptors, broadly classified as nicotinic (nAChR) and muscarinic (mAChR), are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders.[1] Arylsulfonylpiperazine scaffolds have emerged as a versatile chemical class for developing central nervous system (CNS) active agents. This technical guide provides an in-depth framework for the characterization of 1-((2-Nitrophenyl)sulfonyl)piperazine as a putative acetylcholine receptor antagonist. We delve into the scientific rationale behind a multi-step validation process, beginning with receptor binding affinity and progressing through functional antagonism and subtype selectivity. Detailed, field-proven protocols for radioligand binding assays, electrophysiology, and calcium flux assays are provided, explaining the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel compounds targeting the cholinergic system.

The Cholinergic System: A Primer on a Critical Drug Target

The profound influence of acetylcholine extends across both the central and peripheral nervous systems. Its actions are mediated by two distinct superfamilies of receptors, each with multiple subtypes, presenting a complex but opportunity-rich landscape for drug discovery.

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) comprising five subtypes (M1-M5). M1, M3, and M5 receptors primarily couple to Gq proteins, leading to intracellular calcium mobilization, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[2] Antagonists of these receptors are used to treat conditions ranging from overactive bladder and COPD to Parkinson's disease.[3][4][5]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels composed of five subunits.[6] Activation by ACh leads to a conformational change that opens an ion channel, causing an influx of cations like Na+ and Ca2+ and subsequent cell depolarization.[7] Dysregulation of nAChR activity is implicated in addiction, Alzheimer's disease, and epilepsy.[8]

The therapeutic utility of a cholinergic antagonist is defined by its potency and, crucially, its selectivity for a specific receptor subtype. Non-selective agents often carry a heavy burden of side effects due to their broad activity across the cholinergic system.[9] Therefore, a rigorous, multi-stage evaluation is essential to profile a novel compound like this compound.

The Arylsulfonylpiperazine Scaffold: Chemical Rationale

The arylsulfonylpiperazine core is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to be chemically modified to target a wide range of receptors. Within the specific compound, this compound, two key moieties dictate its potential pharmacological activity.

-

The Sulfonylpiperazine Moiety: This group has been explored in the context of nAChR negative allosteric modulators, suggesting a predisposition for interaction with acetylcholine receptors.[8][10]

-

The 2-Nitrophenyl Group: The electron-withdrawing nature of the nitro group can significantly influence a molecule's electronic distribution and binding properties.[11] Furthermore, the nitro group is a versatile chemical handle; it can be readily reduced to an amine, providing a vector for creating libraries of analogs to explore structure-activity relationships (SAR).[12] The presence of the nitro group is known to enhance the therapeutic action of some drug classes, though it can also be associated with toxicity through metabolic reduction.[13]

The combination of these features makes this compound a compelling candidate for investigation as an AChR antagonist.

A Methodological Framework for Characterizing Antagonism

A logical, tiered approach is required to move from identifying a preliminary interaction to confirming a specific, functional antagonism. This process systematically validates the compound's affinity, potency, and mechanism of action.

Workflow for Antagonist Characterization

Caption: A tiered workflow for characterizing a novel receptor antagonist.

Step 1: Determining Binding Affinity with Radioligand Assays

Expertise & Experience: The first essential question is: does the compound physically interact with the target receptor? A competitive radioligand binding assay is the gold standard for quantifying this interaction.[14] It measures the ability of the unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known affinity for the receptor. This provides the Inhibition Constant (Ki), a direct measure of binding affinity.

Trustworthiness: This protocol is self-validating through the inclusion of controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand). Specific binding is calculated by subtracting non-specific from total binding.[7][15]

Protocol 1: Competitive Radioligand Binding Assay [1][16]

-

Membrane Preparation:

-

Harvest tissue (e.g., rat brain) or cultured cells expressing the target AChR subtype (e.g., CHO cells expressing human M1).[7]

-

Homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).

-

Perform differential centrifugation to isolate the membrane fraction, which is rich in receptors.[7]

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[16]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for mAChRs or [³H]epibatidine for nAChRs), and assay buffer.[15]

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM atropine for mAChRs).[1]

-

Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).

-

-

Incubation:

-

Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[16]

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[16]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration that inhibits 50% of specific binding).[1]

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Step 2: Assessing Functional Antagonism

Expertise & Experience: A high binding affinity (low Ki) does not guarantee functional activity. The compound could bind without preventing receptor activation. Therefore, the next critical step is to assess function. The choice of assay depends on the receptor class. For ligand-gated ion channels like nAChRs, electrophysiology is the most direct measure.[17] For GPCRs like mAChRs, measuring the downstream second messenger signal (e.g., calcium) is the standard approach.[2]

Trustworthiness: Automated patch-clamp electrophysiology allows for the direct measurement of ion channel function with high throughput.[18] By pre-incubating cells with the antagonist before applying a known agonist, we can directly quantify the inhibition of the agonist-induced current.

Protocol 2: Automated Electrophysiology for nAChR Antagonism [18]

-

Cell Preparation:

-

Assay Execution:

-

Cells are automatically plated and a giga-seal is formed.

-

Antagonist Application: Pre-incubate the cells for a set duration (e.g., 5 minutes) with varying concentrations of this compound.

-

Agonist Challenge: Apply a fixed concentration of an agonist (e.g., acetylcholine or nicotine) at its EC50 or EC80 to elicit an inward current.

-

Measurement: Record the peak current amplitude for each well.

-

-

Data Analysis:

-

Normalize the current response in the presence of the antagonist to the control response (agonist alone).

-

Plot the percent inhibition against the log concentration of the antagonist.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value, representing the antagonist's potency.

-

Trustworthiness: Gq-coupled mAChRs (M1, M3, M5) signal through the release of intracellular calcium.[2] No-wash fluorescent calcium indicators provide a robust and high-throughput method to measure this functional response.[20] The protocol includes controls for baseline fluorescence and maximum calcium release (e.g., using ionomycin) to ensure data quality.[21]

Protocol 3: Calcium Flux Assay for mAChR Antagonism [22][23]

-

Cell Preparation:

-

Seed cells stably expressing the target mAChR (e.g., CHO-M1) into a 96- or 384-well plate.[20]

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial no-wash kit) according to the manufacturer's instructions. The dye loads into the cytoplasm.

-

-

Assay Execution (using a plate reader with an injector, e.g., FLIPR):

-

Measure the baseline fluorescence of each well.

-

Antagonist Application: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Challenge: Inject a fixed concentration of an agonist (e.g., carbachol at its EC80) into the wells.[20]

-

Measurement: Immediately begin recording the change in fluorescence intensity over time. The agonist-induced calcium release will cause a sharp increase in fluorescence.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after the agonist challenge.

-

Normalize the data, where 0% inhibition is the response to the agonist alone and 100% inhibition is the baseline fluorescence.

-

Plot the percent inhibition against the log concentration of the antagonist and fit the curve to determine the IC50 value.

-

Step 3: Determining the Mechanism of Antagonism with Schild Analysis

Expertise & Experience: After confirming functional antagonism, it's crucial to understand the mechanism. Is the antagonism competitive (antagonist and agonist compete for the same binding site) or non-competitive (antagonist binds to an allosteric site)? Schild regression is the classical pharmacological tool to answer this.[24][25] It involves measuring the shift in the agonist's dose-response curve caused by increasing concentrations of the antagonist.

Trustworthiness: A Schild plot provides a powerful diagnostic. For a simple, reversible competitive antagonist, the plot should be linear with a slope of unity (1.0).[25] Deviations from this can indicate non-competitive mechanisms, receptor heterogeneity, or experimental artifacts, making it a self-validating system.[26][27]

Protocol 4: Schild Regression Analysis

-

Generate Agonist Dose-Response Curves:

-

Using the appropriate functional assay (e.g., electrophysiology or calcium flux), generate a full dose-response curve for the agonist in the absence of the antagonist to determine its baseline EC50.

-

Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound. A competitive antagonist will cause a parallel rightward shift in the curve without depressing the maximum response.[27]

-

-

Calculate Dose Ratios:

-

For each concentration of the antagonist, calculate the dose ratio (DR). The DR is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in its absence.[28]

-

-

Construct the Schild Plot:

-

Plot log(DR - 1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.[28]

-

-

Data Analysis:

-

Perform a linear regression on the plotted data.

-

Slope: If the slope is not significantly different from 1.0, the antagonism is consistent with a competitive mechanism.[25] A slope less than 1 may suggest non-competitive (allosteric) antagonism.[27]

-

x-intercept: The x-intercept of the regression line is the pA2 value. The pA2 is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA2 is theoretically equal to the pKB (the negative log of the antagonist's equilibrium dissociation constant, Ki).[27][28]

-

Schild Analysis Principle

Caption: Logical flow of a Schild regression experiment.

Data Presentation and Structure-Activity Relationships (SAR)

Clear data presentation is paramount. Quantitative results from the preceding assays should be summarized for easy comparison.

Table 1: Hypothetical Pharmacological Profile of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Schild Slope | pA2 |

| Human M1 | 15.2 ± 1.8 | 45.7 ± 5.3 | 1.05 ± 0.08 | 7.8 |

| Human M2 | >10,000 | >10,000 | N/A | N/A |

| Human M3 | 250.6 ± 21.4 | 875.1 ± 98.2 | 0.98 ± 0.11 | 6.5 |

| Human α4β2 | 1,200 ± 150 | >10,000 | N/A | N/A |

| Human α7 | >10,000 | >10,000 | N/A | N/A |

| Data are presented as mean ± SEM and are for illustrative purposes. |

Structure-Activity Relationship (SAR) Insights: The arylsulfonylpiperazine scaffold allows for systematic chemical modification to probe the SAR.[8] The initial data on the parent compound provides a baseline. Subsequent work should focus on:

-

Modification of the Nitrophenyl Ring: Altering the position of the nitro group (e.g., to the 3- or 4-position) or replacing it with other electron-withdrawing or electron-donating groups can reveal its importance for binding affinity and selectivity.

-

Substitution on the Piperazine Ring: Adding substituents to the other nitrogen of the piperazine ring can explore new binding interactions and modulate pharmacokinetic properties.

Caption: Key modification points for SAR studies on the core scaffold.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage process for characterizing the acetylcholine receptor antagonist activity of this compound. By systematically determining binding affinity (Ki), functional potency (IC50), and mechanism of action (Schild analysis), a clear pharmacological profile can be established. Initial findings would then guide a focused SAR campaign to optimize potency and subtype selectivity. Promising lead compounds identified through this workflow would then be candidates for further preclinical evaluation, including in vivo animal models to assess efficacy in relevant disease states such as Parkinson's disease or dystonia, and ADME/Tox profiling to determine their drug-like properties.[9][29]

References

- 1. benchchem.com [benchchem.com]

- 2. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. Video: Cholinergic Antagonists: Therapeutic Uses [jove.com]

- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. svedbergopen.com [svedbergopen.com]

- 12. nbinno.com [nbinno.com]

- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 23. innoprot.com [innoprot.com]

- 24. Schild equation - Wikipedia [en.wikipedia.org]

- 25. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 27. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 28. youtube.com [youtube.com]

- 29. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of the 1-((2-Nitrophenyl)sulfonyl)piperazine Scaffold: A Technical Guide for Drug Development

Introduction: The Prominence of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its presence in numerous clinically approved drugs underscores its importance. Piperazine and its derivatives exhibit a wide array of pharmacological activities, including antipsychotic, antihistaminic, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties[1][2][3]. The versatility of the piperazine nucleus allows for structural modifications that can significantly influence the medicinal properties of the resulting compounds, making it a cornerstone in the design of novel therapeutics[1][3]. This guide delves into the potential therapeutic applications of a specific, yet underexplored, scaffold: 1-((2-Nitrophenyl)sulfonyl)piperazine. While direct biological data on this core molecule is sparse, a growing body of evidence on its derivatives highlights its potential as a foundational structure for developing novel therapeutics, particularly in the realms of infectious diseases and oncology.

Chemical Profile of this compound

Molecular Structure:

Caption: Chemical structure and key features of this compound.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves a straightforward nucleophilic substitution reaction. The general synthetic route involves the reaction of a substituted piperazine with 2-nitrobenzenesulfonyl chloride in the presence of a base.

General Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

A specific example is the synthesis of 1-benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, which has been reported with a 72% yield.[4]

Potential Therapeutic Applications Based on Derivative Studies

Anti-Tuberculosis (TB) Activity

A significant body of research points to the potential of the this compound scaffold in the development of novel anti-tuberculosis agents.

Key Findings:

-

A series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which are derivatives of the core molecule, have demonstrated excellent in vitro activity against Mycobacterium tuberculosis H37Rv.[4][5][6]

-

These compounds exhibited low cytotoxicity, with a selectivity index of >30.[4][5]

-

Interestingly, derivatives with a 2,4-dinitrobenzenesulfonamide group were found to be more potent than the corresponding 2-nitro or 4-nitro derivatives, suggesting that the electronic properties of the nitrophenyl ring are crucial for activity.[6]

Proposed Mechanism of Action: While the exact mechanism is not fully elucidated, the anti-TB activity of sulfonamide derivatives is often linked to increased lipophilicity, which may enhance entry into the mycobacterial cell wall.[4] Additionally, some studies on 2,4-dinitrobenzenesulfonamides suggest a mechanism involving the generation of oxidative stress within the bacteria.

Anticancer Activity

The versatility of the piperazine and sulfonamide moieties has been leveraged to develop potential anticancer agents. Derivatives of the this compound scaffold could be explored for similar activities.

Evidence from Related Compounds:

-

Novel derivatives of sulfamethoxazole and 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of the BCL2 anti-apoptotic protein, showing cytotoxic activity against breast cancer cell lines.[7]

-

Phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents that may function as DNA intercalators and topoisomerase II inhibitors.[8]

-

A recent preprint described sulfonylated oxazole-4-carbonitriles containing a piperazine moiety that demonstrated selective cytotoxicity towards neuroblastoma cells, with in silico studies suggesting high-affinity binding to the ATP-binding site of Aurora A kinase.[9]

Potential Signaling Pathways to Investigate:

Caption: Potential anticancer signaling pathways for derivatives.

Antibacterial Activity

Beyond mycobacteria, derivatives of sulfonyl piperazines have shown promise as broad-spectrum antibacterial agents.

Key Research:

-

Pyridinyl sulfonyl piperazine derivatives have been developed as potent inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, demonstrating significant antibiotic activity against Enterobacterales.[10]

-

Piperazine-citral sulfonyl derivatives have been investigated for their antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[2][11]

Quantitative Data from a Representative Study (Pyridinyl Sulfonyl Piperazine LpxH Inhibitors):

| Compound | Target | Ki (nM) | Spontaneous Resistance Rate (at 4x MIC) |

| JH-LPH-106 | E. coli LpxH | 0.02-0.05 | Not Reported |

| JH-LPH-107 | K. pneumoniae LpxH | 0.02-0.05 | 2.0–2.5 × 10–9 |

| Data from[10] |

Experimental Protocols for Evaluation

The following are generalized, step-by-step methodologies for the initial screening of novel this compound derivatives, based on protocols described in the literature.

Protocol 1: In Vitro Anti-Mycobacterial Activity Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis.

Methodology:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serially dilute the stock solution in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive controls (e.g., isoniazid, rifampicin) and negative controls (no drug).

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[6]

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the synthesized compounds on a cancer cell line.

Methodology:

-

Seed cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for the core molecule is lacking, the significant anti-tuberculosis, anticancer, and antibacterial activities demonstrated by its derivatives strongly suggest its potential in drug discovery. Future research should focus on synthesizing and evaluating a library of derivatives to establish clear structure-activity relationships (SAR). Mechanistic studies on the most potent compounds will be crucial to elucidate their molecular targets and pathways of action. The insights gained from such studies will be invaluable for optimizing lead compounds and advancing them through the preclinical development pipeline.

References

- 1. Buy 1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine (EVT-6201615) [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Chemistry, Biological Activity, and Therapeutic Landscape of 1-((2-Nitrophenyl)sulfonyl)piperazine Derivatives

An In-depth Technical Guide for Researchers

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in numerous FDA-approved drugs.[1] When functionalized with a (2-nitrophenyl)sulfonyl group, this privileged structure gives rise to a class of compounds with a wide spectrum of biological activities and significant therapeutic potential. This guide provides an in-depth exploration of 1-((2-nitrophenyl)sulfonyl)piperazine derivatives and their analogs, synthesizing foundational chemistry with field-proven insights. We will dissect their synthesis, analytical characterization, structure-activity relationships (SAR), and diverse pharmacological profiles, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperazine Scaffold

Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous feature in drug discovery.[2][3] Its unique physicochemical properties—such as a large polar surface area, structural rigidity, and capacity for hydrogen bonding—often confer favorable pharmacokinetics, including improved water solubility and oral bioavailability.[4][5] The two nitrogen atoms provide distinct, modifiable sites, allowing medicinal chemists to fine-tune receptor affinity and other key properties.[6] The introduction of a 2-nitrophenylsulfonyl (nosyl) group at the N1 position creates an electron-deficient aromatic system and a sulfonamide linkage, features that are critical for the biological activities observed in this class of molecules. These derivatives have demonstrated a broad range of pharmacological effects, including anticancer, antimicrobial, and central nervous system (CNS) activities, making them a compelling area of research.[2][7][8]

Core Chemistry: Synthesis and Mechanistic Insights

The synthesis of this compound derivatives is typically a straightforward yet robust process, primarily relying on the nucleophilic nature of the piperazine amine.

General Synthetic Pathway

The core synthesis involves the sulfonylation of a piperazine derivative with 2-nitrobenzenesulfonyl chloride. This reaction exploits the nucleophilic character of the secondary amine on the piperazine ring, which attacks the electrophilic sulfur atom of the sulfonyl chloride.[9] The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[9][10]

The versatility of this scaffold stems from the ability to use either piperazine itself or a pre-functionalized piperazine (e.g., 1-arylpiperazine, 1-benzylpiperazine) as the starting material. This allows for the introduction of diverse substituents at the N4 position to explore structure-activity relationships.

Caption: General workflow for the synthesis of this compound derivatives.

Mechanistic Considerations

The sulfonylation reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nitrogen atom of the piperazine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. The subsequent departure of the chloride leaving group forms the stable sulfonamide bond.[9] The choice of solvent (e.g., DMF, acetonitrile) and reaction temperature can be optimized to improve yields, which are often reported as good to excellent.[9][11]

Experimental Protocol: Synthesis of a Representative Derivative

This protocol provides a generalized, self-validating procedure for synthesizing a this compound analog, based on methodologies reported in the literature.[10][11][12]

Objective: To synthesize 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine.

Materials:

-

1-Benzhydrylpiperazine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel (100–200 mesh) for column chromatography

-

Eluent: Methanol/Dichloromethane gradient

Procedure:

-

Reaction Setup: Dissolve 1-benzhydrylpiperazine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA dropwise to the stirred solution.

-

Sulfonyl Chloride Addition: Slowly add a solution of 2-nitrobenzenesulfonyl chloride in anhydrous DCM to the reaction mixture. The causality here is to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). The disappearance of the starting piperazine derivative is the primary validation checkpoint.

-

Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. This sequence is designed to remove unreacted base, acidic impurities, and residual water, respectively.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a methanol/DCM gradient.[10]

-

Characterization: Confirm the structure and purity of the final compound using NMR and Mass Spectrometry. The expected mass for the protonated molecule [M+H]⁺ would be approximately 438.1 g/mol .[11]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of synthesized derivatives. A multi-technique approach is standard practice.

Spectroscopic and Chromatographic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. Key diagnostic signals in ¹H NMR include the piperazine protons (typically resonating between δ 2.3-3.4 ppm) and the aromatic protons from the nitrophenylsulfonyl group (δ 7.8-8.0 ppm).[7][11]

-

Mass Spectrometry (MS): ESI-MS is commonly used to confirm the molecular weight of the synthesized compounds, typically by observing the protonated molecule [M+H]⁺.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Since the piperazine nucleus lacks a strong native chromophore, derivatization is often required for sensitive UV detection at low concentrations.[13] A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with secondary amines to form a stable, UV-active product.[13][14]

| Technique | Purpose | Typical Observations for Core Scaffold |

| ¹H NMR | Structural Elucidation | Piperazine CH₂: δ 2.3-3.4 ppm; Nitrophenyl Ar-H: δ 7.8-8.0 ppm[7][11] |

| ¹³C NMR | Carbon Skeleton Confirmation | Piperazine C: δ 45-52 ppm; Aromatic C: δ 124-148 ppm[11] |

| Mass Spec (ESI) | Molecular Weight Confirmation | Detection of [M+H]⁺ ion corresponding to the calculated molecular weight.[11] |

| HPLC-UV | Purity Assessment | Single major peak after derivatization (if necessary).[14] |

| Table 1: Key analytical techniques and expected results for compound characterization. |

Experimental Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

This protocol outlines a validated method for the quantitative analysis of piperazine derivatives at trace levels.[14]

Objective: To determine the purity of a synthesized this compound derivative.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[14]

Procedure:

-

Standard/Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile).

-

Derivatization: Mix an aliquot of the compound solution with an excess of NBD-Cl solution (prepared in acetonitrile). Heat the mixture at 60 °C for 30 minutes to ensure complete reaction.[13]

-

Chromatographic Conditions:

-

Data Analysis: Inject the derivatized sample. The purity is determined by calculating the area percentage of the main peak relative to the total peak area. A self-validating run includes a derivatized blank (to check for reagent peaks) and a standard of known concentration to confirm retention time and response.

Caption: A standard workflow for the purification and analytical validation of synthesized derivatives.

Biological Activities and Therapeutic Potential

This class of compounds exhibits a remarkable diversity of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

Certain sulfonamide and piperazine derivatives have shown potent anticancer effects.[7] For instance, novel 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine derivatives have been synthesized and evaluated as inhibitors of the anti-apoptotic protein BCL2. Several of these compounds exhibited significant cytotoxic effects against the MDA-MB-231 breast cancer cell line.[7] The proposed mechanism often involves the induction of apoptosis or the inhibition of cell cycle progression.[7]

Antimycobacterial Activity

The global health threat of tuberculosis has spurred the search for new therapeutic agents. A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were tested for their activity against Mycobacterium tuberculosis (H37Rv strain).[10] The results showed that these compounds exhibited excellent antituberculosis activity with low cytotoxicity.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For this class of derivatives, several key relationships have been identified:

-

Nitro Group Position: Electron-withdrawing groups on the phenyl ring are critical for activity. Studies have shown that 2,4-dinitrobenzenesulfonamide derivatives are generally more potent than the corresponding 2- or 4-nitro derivatives in antimycobacterial assays.[10][11]

-

Substitution at Piperazine N4: The substituent at the N4 position of the piperazine ring significantly modulates biological activity. Large, lipophilic groups like benzhydryl can enhance potency.[11] The introduction of different pharmacophores at this position allows for targeting various receptors and enzymes.

-

Fluorine Substitution: While introducing fluorine atoms can often increase biological activity, this was not universally observed for all benzhydryl piperazine hybrids, indicating that the benefits of fluorination are context-dependent.[10][11]

| Compound Derivative | Biological Activity | Target/Assay | Key Result (IC₅₀ / MIC) | Reference |

| 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine analog (6d) | Antioxidant | DPPH Assay | IC₅₀: 4.28 µM/mL | [7] |

| Benzhydryl piperazine-coupled 2,4-dinitrobenzenesulfonamides | Antituberculosis | M. tuberculosis H37Rv | MIC: 0.78 to >25 µg/mL | [10] |

| 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine | Antinociceptive (Pain) | Opioid Receptors (Docking) | Significant interactions observed | [15] |

| Table 2: Summary of reported biological activities for selected this compound analogs. |

digraph "SAR_Diagram" { graph [fontname="Arial"]; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#EA4335"];main [label=< "0" CELLBORDER="0" CELLSPACING="0">

>];

"https://i.imgur.com/gK98t3n.png"/>

R1_label [label="N4 Substituent:\n- Modulates target specificity\n- Lipophilicity impacts potency", shape=box, style="dashed", fontcolor="#5F6368"]; R2_label [label="Nitro Group Position:\n- Electron-withdrawing effect is key\n- 2,4-dinitro > 2-nitro or 4-nitro\nfor some activities", shape=box, style="dashed", fontcolor="#5F6368"];

main:e -> R1_label [label="R1"]; main:sw -> R2_label [label="R2"]; }

Caption: Key structure-activity relationships for the 1-((nitrophenyl)sulfonyl)piperazine scaffold.

Pharmacokinetics and Drug Development

The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic (PK) profile.[1] However, interactions with drug transporters like P-glycoprotein (P-gp) can also occur.

One study investigated a piperazine derivative, compound 4, as a potential P-gp inhibitor.[16] Co-administration of this compound with the anticancer drug paclitaxel, a known P-gp substrate, resulted in a 2.1-fold increase in the bioavailability of paclitaxel in rats.[16][17] This was attributed to the inhibition of intestinal P-gp, which reduced the efflux of paclitaxel and led to slower elimination.[16][17] This finding is a critical insight for drug development, as it suggests that these derivatives could be used as bioenhancers for other drugs, but also highlights the potential for drug-drug interactions that must be carefully evaluated.

Conclusion and Future Perspectives

The this compound scaffold is a rich source of biologically active compounds with significant therapeutic potential. The straightforward and versatile synthesis allows for the creation of large libraries of analogs for screening. Key SAR insights, such as the importance of strong electron-withdrawing groups on the phenyl ring, provide a rational basis for lead optimization.

Future research should focus on several key areas:

-

Mechanism Deconvolution: Elucidating the precise molecular mechanisms behind the observed anticancer and antimycobacterial activities.

-

Target Selectivity: Designing analogs with high selectivity for their intended biological targets to minimize off-target effects.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies on lead candidates to assess their drug-likeness and safety profiles.

-

Exploration of New Therapeutic Areas: Given the scaffold's versatility, screening these derivatives against other targets, such as those for inflammatory or neurological disorders, could yield novel therapeutic agents.[3][18]

This guide has provided a framework for understanding and working with this promising class of molecules, from the synthesis bench to biological evaluation, empowering researchers to unlock their full therapeutic potential.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine () for sale [vulcanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. jocpr.com [jocpr.com]

- 15. Buy 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine | 946157-09-1 [smolecule.com]

- 16. mdpi.com [mdpi.com]

- 17. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

Spectroscopic Analysis of 1-((2-Nitrophenyl)sulfonyl)piperazine: A Methodological and Interpretive Whitepaper

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-((2-Nitrophenyl)sulfonyl)piperazine, a molecule incorporating the pharmacologically significant piperazine and sulfonamide moieties. The structural elucidation of such compounds is a critical step in drug discovery and development, demanding a robust and multi-faceted analytical approach. This document outlines the core principles, detailed experimental protocols, and in-depth data interpretation for the primary spectroscopic techniques used in this process: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By synthesizing predictive data with established methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals, ensuring the unambiguous confirmation of the molecular structure and purity of the target compound.

Introduction and Strategic Importance

The synthesis and characterization of novel chemical entities form the bedrock of modern medicinal chemistry. Molecules containing the piperazine ring are of particular interest due to their prevalence in a wide array of therapeutic agents, exhibiting properties ranging from antipsychotic to anticancer activities.[1][2] When coupled with a sulfonamide group—a classic "sulfa drug" pharmacophore—the resulting scaffold, this compound, presents a compelling target for further investigation.

The absolute confirmation of a synthesized molecule's identity is non-negotiable. Spectroscopic analysis provides the definitive "fingerprint" of a compound, revealing its elemental composition, functional groups, and the precise arrangement and connectivity of its atoms. This guide is structured to walk the researcher through a logical and self-validating workflow for the complete spectroscopic characterization of this compound (CAS 301331-16-8).[3] We will delve into the causality behind experimental choices and provide a predictive framework for interpreting the resulting data, empowering scientists to proceed with confidence in their downstream applications.

Molecular Structure and Key Analytical Features

To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts. The structure of this compound contains three key regions that will produce characteristic spectroscopic signals.

Figure 1: Annotated Molecular Structure of this compound.

-

2-Nitrophenyl Group : An aromatic ring with two electron-withdrawing substituents (nitro and sulfonyl). This will produce a complex signal pattern in the aromatic region of the NMR spectrum.

-

Sulfonyl Group (-SO₂-) : This powerful electron-withdrawing group will significantly influence the chemical shifts of adjacent protons and carbons. Its presence is definitively confirmed by strong, characteristic vibrational bands in the IR spectrum.

-